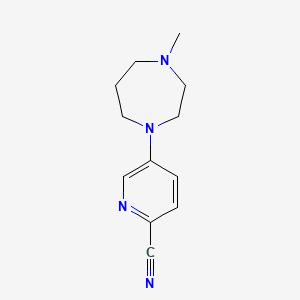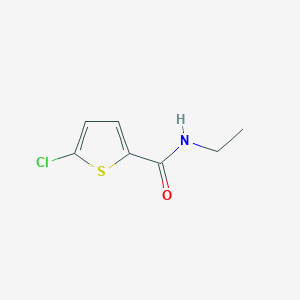
2-(Methylsulfonylmethyl)-4-phenyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfonylmethyl)-4-phenyl-1,3-thiazole is a chemical compound with the molecular formula C10H11NO2S2. It is commonly referred to as MMPT and is a thiazole derivative. MMPT has gained attention in scientific research for its potential use in the treatment of various diseases, including cancer and diabetes.
Mechanism of Action
The exact mechanism of action of MMPT is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and proteins that are involved in cell growth and division. MMPT has also been found to induce the production of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that MMPT has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and division. MMPT has also been found to induce the production of ROS, which can lead to apoptosis in cancer cells. In addition, MMPT has been found to increase insulin secretion and improve glucose tolerance, making it a potential treatment for diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using MMPT in lab experiments is its relatively low cost and easy synthesis method. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, more research is needed to fully understand the mechanism of action of MMPT and its potential side effects.
Future Directions
There are several future directions for research on MMPT. One area of research is the development of more efficient synthesis methods for MMPT. Another area of research is the exploration of MMPT's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of MMPT and its potential side effects.
Synthesis Methods
The synthesis of MMPT involves the reaction of 2-aminothiophenol with formaldehyde and dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. The yield of MMPT obtained through this method is around 70-80%.
Scientific Research Applications
MMPT has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that MMPT possesses anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells by reducing the expression of certain genes. MMPT has also been studied for its potential use in the treatment of diabetes, as it has been found to increase insulin secretion and improve glucose tolerance.
properties
IUPAC Name |
2-(methylsulfonylmethyl)-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-16(13,14)8-11-12-10(7-15-11)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQOPCDBPCVCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC(=CS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}piperidine-1-carboxylate](/img/structure/B7580411.png)




![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7580444.png)

![3-ethyl-N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B7580462.png)





